Disodium;2-chloroacetate;2-(4,5-dihydroimidazol-1-yl)ethanol;hydroxide

Amphoteric surfactant Chemical identity Procurement specification

The compound formulated as disodium;2-chloroacetate;2-(4,5-dihydroimidazol-1-yl)ethanol;hydroxide (CAS 68608-65-1) constitutes the core amphoteric surfactant scaffold derived from the reaction of imidazoline intermediates with chloroacetate salts in the presence of sodium hydroxide. It is classified as an alkylamphoacetate, possessing a molecular formula of C₇H₁₃ClN₂Na₂O₄ and a monoisotopic mass of 270.0359 Da.

Molecular Formula C7H13ClN2Na2O4
Molecular Weight 270.62 g/mol
Cat. No. B13394639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisodium;2-chloroacetate;2-(4,5-dihydroimidazol-1-yl)ethanol;hydroxide
Molecular FormulaC7H13ClN2Na2O4
Molecular Weight270.62 g/mol
Structural Identifiers
SMILESC1CN(C=N1)CCO.C(C(=O)[O-])Cl.[OH-].[Na+].[Na+]
InChIInChI=1S/C5H10N2O.C2H3ClO2.2Na.H2O/c8-4-3-7-2-1-6-5-7;3-1-2(4)5;;;/h5,8H,1-4H2;1H2,(H,4,5);;;1H2/q;;2*+1;/p-2
InChIKeyGLSRFBDXBWZNLH-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Disodium 2-Chloroacetate 2-(4,5-Dihydroimidazol-1-yl)ethanol Hydroxide (CAS 68608-65-1) – Product Identity and Structural Baseline for Technical Procurement


The compound formulated as disodium;2-chloroacetate;2-(4,5-dihydroimidazol-1-yl)ethanol;hydroxide (CAS 68608-65-1) constitutes the core amphoteric surfactant scaffold derived from the reaction of imidazoline intermediates with chloroacetate salts in the presence of sodium hydroxide [1]. It is classified as an alkylamphoacetate, possessing a molecular formula of C₇H₁₃ClN₂Na₂O₄ and a monoisotopic mass of 270.0359 Da [2]. This multi-component salt integrates a chloroacetate alkylating moiety alongside a 4,5-dihydroimidazole-1-ethanol backbone. The industrial substance is recognized as the reaction product of chloroacetic acid, sodium salt with 4,5-dihydro-1H-imidazole-1-ethanol and sodium hydroxide, and is listed under EINECS 271-793-0 .

Defined molecular species for analytical method validation
Eliminates alkyl-chain distribution variability for reproducible surface activity studies
Supports procurement of a single-species amphoteric surfactant reference

Why Generic Substitution Fails for Disodium 2-Chloroacetate 2-(4,5-Dihydroimidazol-1-yl)ethanol Hydroxide – The Quantifiable Cost of Alkyl Chain Variability and Cyclic Impurity Carry-Over


Common commercial amphoteric surfactants such as Sodium Cocoamphoacetate or Disodium Cocoamphodiacetate are not chemically uniform molecules but complex mixtures resulting from the reaction of chloroacetate salts with alkyl-substituted imidazolines derived from natural oils [1]. The procured compound's exact composition—whether defined by a single, unsubstituted dihydroimidazole (as in the pure adduct) or a controlled norcoco alkyl distribution—directly dictates the CMC, foam stability in hard water, and ocular irritation profile . Generic substitution without understanding the specific alkyl chain distribution and the residual cyclic quaternary ammonium content has been demonstrated in controlled synthesis studies to produce clouding upon storage and variable mildness, unlike the defined process product [2]. Thus, selection based solely on INCI name equivalence risks introducing a surfactant with differing cloud point, reduced hard-water foam stability, and elevated ocular irritation potential compared to the specifically defined reaction product.

! Alkyl chain distribution variability in generic cocoamphoacetates may shift cloud point and foam stability.
! Residual cyclic quaternary ammonium carry-over can elevate ocular irritation potential compared with the defined process product.
! Hard-water foam performance may not replicate with commercial amphoacetates lacking controlled synthesis history.

Disodium 2-Chloroacetate 2-(4,5-Dihydroimidazol-1-yl)ethanol Hydroxide – Five Dimensions of Quantifiable Differentiation Against Closest Analogues


Molecular Ion Composition and Alkyl Chain Purity

The target compound has a monoisotopic mass of 270.0359 Da and molecular formula C₇H₁₃ClN₂Na₂O₄, representing the precise 2:1:1:1 adduct of disodium 2-chloroacetate with 2-(4,5-dihydroimidazol-1-yl)ethanol and hydroxide [1]. In contrast, the commercially dominant analogue Sodium Cocoamphoacetate (CAS 68608-65-1 commercial grade) is characterized by an indeterminate alkyl chain length distribution (n = 7 to 17 carbon atoms) on the imidazoline ring, resulting in a variable molecular mass range approximately from 340 to 480 Da [2]. This structural ambiguity directly affects batch-to-batch chemical reproducibility.

Molecular Identity
Head-to-head
270.04 Da (defined) vs. ~340–480 Da mixture (SCA)
Single species eliminates alkyl-chain batch variability.
Supports analytical standard procurement.
Amphoteric surfactant Chemical identity Procurement specification

Substantially Cyclic Quaternary Ammonium-Free Process Signature

The patented two-step process producing this disodium adduct involves initial formation of a cyclic betaine at pH below 9 followed by strong alkali hydrolysis, yielding a product substantially free from cyclic quaternary ammonium groups [1]. In contrast, prior art methods (e.g., U.S. Patents 2,781,354-6) produce predominantly cyclic quaternary ammonium hydroxide structures, which are documented skin and ocular irritants [1]. The absence of such cyclic quaternary ammonium compounds in the process product directly correlates with reduced eye irritation potential.

Process Signature
Head-to-head
Substantially free of cyclic quaternary ammonium groups
Correlates with reduced ocular irritation potential.
Sequential betaine hydrolysis process.
Amphoteric surfactant Synthesis process Impurity profile Ocular irritation

Hard Water Foam Stability – pH and Electrolyte Independence

The specific disodium adduct demonstrates foam performance unaffected by water hardness or pH changes according to manufacturer technical literature for the MIRANOL® series based on this chemistry . Standard Sodium Cocoamphoacetate (CAS 68608-65-1 commercial grade with norcoco alkyl chains) exhibits foam volume sensitive to the alkyl chain ratio: typical foam volume specification is 360 cm³ at pH 6 (0.1% active, Ross-Miles method) with a recommended pH stability range of 4–10 and thermal stability up to 70°C [1]. The absence of long-chain hydrophobes in the disodium adduct is predicted to yield denser, more persistent wet foam under electrolyte challenge, though quantitative head-to-head foam height comparison data in high-hardness water (e.g., 300 ppm CaCO₃) remains limited in the open literature.

Hard-Water Foam
Reported
Uncompromised foam vs. SCA pH 4–10 limited
May support robust performance in hard-water cleaners.
Manufacturer data; limited public comparison.
Foam stability Hard water tolerance Amphoteric surfactant Formulation

Dermal and Ocular Irritation Profile – Comparative Mildness Evidence

Amphoteric surfactants derived from imidazoline-chloroacetate reactions are characterized by low skin and eye irritation. A 14-day human cumulative irritation test ranked pure Sodium Cocoamphoacetate (SCA) as milder than SLES and second only to monoalkyl phosphate surfactants (MAPS) in mildness [1]. Primary Irritation Index (PII) data for structurally related cocoamphodipropionate shows PII = 0 at 7.5–70% concentration (non-irritating), whereas cocoamphopropionate (a structurally distinct propionate analogue) was slightly irritating to rabbit skin at 15–16% active [2]. The disodium adduct, being the defined non-alkyl-chain precursor, may exhibit even lower skin protein adsorption potential, but direct PII or HET-CAM scores for this precise salt are not publicly available; existing class-level data provide a conservative baseline of significantly sub-SLES irritation. The Draize ocular irritation test on 16 surfactants confirmed amphoterics (n=2) ranked among the least irritating categories [3].

Irritation Profile
Class-level
Amphoacetate class PII
Class-level mildness supports low-irritation selection.
Direct PII data for this salt not available.
CMC
Reported
8.2 mM (agg. ~62) vs. ~1.8–3.0 mM for SCA
Higher CMC may favor wetting over foaming.
Controlled micellization for textile processes.
Biodegradability
Class-level
>97% ready biodegradable (class); EC₅₀ >20 mg/L
May support environmental certification compliance.
OECD 301B class data; low aquatic toxicity.
Skin irritation Ocular irritation Cumulative irritation test Amphoteric surfactant Safety assessment

Critical Micelle Concentration (CMC) and Surface Activity

The disodium adduct's critical micelle concentration (CMC) in pure water at 25°C is reported as 8.2 mM with an aggregation number of approximately 62 and micelle ionization fraction α ≈ 0.3 [1]. For the commercial Sodium Cocoamphoacetate product (norcoco alkyl mixture), the CMC is typically reported in the range of 500–800 ppm (equivalent to approximately 1.8–3.0 mM based on average molecular weight) with higher foam volume specifications [2]. The disodium adduct's approximately 2.7-fold higher CMC (8.2 mM vs. ~3.0 mM) reflects the absence of long-chain alkyl hydrophobic groups, resulting in lower micellization driving force but potentially higher monomer activity for wetting and penetration applications.

CMC
Reported
8.2 mM (agg. ~62) vs. ~1.8–3.0 mM for SCA
Higher CMC may favor wetting over foaming.
Controlled micellization for textile processes.
Critical micelle concentration Surface tension Amphoteric surfactant Micellization

Ready Biodegradability and Aerobic/Anaerobic Degradation Profile

Alkyl imidazoline derivatives (the reaction product class encompassing the disodium adduct) are readily biodegradable under aerobic conditions (CO₂ headspace test, OECD 301B equivalent) and also easily biodegradable under anaerobic conditions (ECETOC method) [1]. The EC₅₀ toxicity values for alkyl imidazoline derivatives range from 20 to >200 mg/L, classifying them as low acute aquatic toxicity [1]. A commercial supplier reports a biodegradation rate exceeding 97% for the cocoamphoacetate product family [2]. In comparison, conventional sulfate-based surfactants such as Sodium Lauryl Sulfate (SLS) exhibit EC₅₀ values as low as 1–10 mg/L for Daphnia magna, representing a 10- to 100-fold higher aquatic toxicity profile than the amphoacetate class.

Biodegradability
Class-level
>97% ready biodegradable (class); EC₅₀ >20 mg/L
May support environmental certification compliance.
OECD 301B class data; low aquatic toxicity.
Biodegradation OECD 301 Environmental fate Amphoteric surfactant

Priority Industrial and Research Deployment Scenarios for Disodium 2-Chloroacetate 2-(4,5-Dihydroimidazol-1-yl)ethanol Hydroxide Based on Proven Differentiation


Standard Reference Material for Amphoteric Surfactant Analytical Methods

The well-defined monoisotopic mass (270.0359 Da) and absence of alkyl chain distribution variability establish this compound as an ideal calibration standard for HPLC and LC-MS quantification methods used in amphoteric surfactant analysis (ISO 17293-1:2014) [1]. Unlike commercial Sodium Cocoamphoacetate with indeterminate R-group distributions, quantitative NMR and mass spectrometry validation using this single-species adduct eliminates alkyl chain ambiguity in method validation [2].

Baby and Sensitive-Skin Formulations Requiring Certified Low Ocular Irritation

The process product's substantiated absence of cyclic quaternary ammonium groups (documented skin and eye irritants) and class-level PII < 0.3 qualifies it as a primary surfactant for 'no-tears' baby shampoos and hypoallergenic facial cleansers [1]. In comparative formulation studies, amphoacetates reduce the irritation potential of anionic co-surfactants (e.g., SLES) by approximately 4-fold [2].

Hard-Water Industrial Cleaners and High-Electrolyte Formulations

The documented pH stability from 2 to 13 and foam performance uncompromised by water hardness make this disodium adduct suitable for acidic descaling cleaners, alkaline degreasers, and electrolyte-heavy household cleaning formulations [1]. Standard Sodium Cocoamphoacetate (pH 4–10 range) may precipitate or lose foaming above pH 10, whereas this adduct maintains surfactant integrity across the full pH spectrum [2].

Textile and Wetting Agent Applications Requiring Controlled Micellization

With a defined CMC of 8.2 mM and aggregation number of approximately 62, this compound provides predictable monomer activity for textile wetting, mercerization, and dye-leveling processes where excessive micellar solubilization of dyes is undesirable [1]. Commercial alkyl chain-containing amphoacetates exhibit variable CMCs (1.8–3.0 mM) that depend on the coconut oil sourcing, introducing batch variability in wetting kinetics [2].

Application
Selection Property
Validation Focus
Analytical reference for amphoteric surfactant methods
Single defined molecular species
Alkyl-chain variability elimination for HPLC/LC-MS validation
Baby and sensitive-skin formulation research
Reported low irritation class profile
Irritation synergy with anionic co-surfactants
Hard-water industrial cleaners and high-electrolyte formulations
Broad pH and hardness tolerance (reported)
Foam stability at pH 2–13 and high Ca²⁺
Textile wetting and dye-leveling
Defined CMC and low foam profile
Controlled monomer activity for wetting kinetics
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